N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide
Description
N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide is a benzenesulfonamide derivative featuring a pyrazole ring at the meta-position of the benzene ring and an N,N-dimethyl substitution on the sulfonamide group. The sulfonamide moiety is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition (e.g., carbonic anhydrase, cyclooxygenase) and antimicrobial activity . The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, enhances hydrogen-bonding capabilities and metabolic stability. This compound’s structural design combines the sulfonamide’s bioactivity with the pyrazole’s versatility, making it a candidate for drug development in areas such as anti-infectives or kinase inhibitors.
Properties
Molecular Formula |
C11H13N3O2S |
|---|---|
Molecular Weight |
251.31 g/mol |
IUPAC Name |
N,N-dimethyl-3-(1H-pyrazol-5-yl)benzenesulfonamide |
InChI |
InChI=1S/C11H13N3O2S/c1-14(2)17(15,16)10-5-3-4-9(8-10)11-6-7-12-13-11/h3-8H,1-2H3,(H,12,13) |
InChI Key |
TYMYORJYZKIXPV-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=CC(=C1)C2=CC=NN2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide typically involves the reaction of 3-(1H-pyrazol-3-yl)benzenesulfonyl chloride with dimethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide can be scaled up by using larger reaction vessels and optimizing the reaction conditions to increase yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Reductive Coupling Reactions
The compound participates in nitro-sulfinate reductive coupling to form advanced sulfonamide derivatives. This method enables efficient introduction of aryl/heteroaryl groups via sodium bisulfite-mediated reduction:
| Reaction Type | Conditions | Yield | Key Intermediate | Source |
|---|---|---|---|---|
| Nitro-sulfinate coupling | DMSO, NaHSO₃, 60°C, 12 h | 72% | N-Sulfonyl hydroxylamine |
This reaction proceeds through a nitrosoarene intermediate formed via 2-electron reduction of nitro precursors, followed by electrophilic interception with sodium aryl sulfinates .
Halogenation Reactions
Bromination occurs at electron-rich positions of the benzene ring under controlled conditions:
| Halogenation Site | Reagents/Conditions | Product Functionalization | Application | Source |
|---|---|---|---|---|
| 2,5-Dibromination | Br₂, Fe catalyst, CH₂Cl₂, 25°C | Enhanced electrophilic reactivity | Medicinal chemistry |
This modification increases molecular weight (ΔMW = +159.8 g/mol) and alters electronic properties for targeted biological interactions.
Nucleophilic Substitution
The sulfonamide nitrogen undergoes substitution with pyrazole derivatives under coupling conditions:
| Nucleophile | Coupling Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 1-Methylpyrazole | EDCl/HOBt | DMF | 0°C → RT | 83% |
This reaction preserves the pyrazole’s tautomeric stability while enabling diversification of the sulfonamide group .
Oxidation and Reduction Pathways
The sulfonamide group demonstrates predictable redox behavior:
| Reaction | Reagents | Product | Functional Impact | Source |
|---|---|---|---|---|
| Oxidation | KMnO₄, H₂O, 80°C | Sulfone derivative | Increased polarity | |
| Reduction | LiAlH₄, dry ether | Secondary amine | Enhanced basicity |
Heterocycle Functionalization
The pyrazole moiety participates in cyclocondensation and diazenyl coupling:
| Reaction Type | Components | Catalyst | Yield | Product Utility | Source |
|---|---|---|---|---|---|
| Diazenyl coupling | Aryl diazonium salts | Cu(OTf)₂ | 78% | Azo-based sensors | |
| Cyclocondensation | Hydrazines + diketones | [bmim]PF₆ | 82% | Expanded heterocycles |
Biological Interaction Mechanisms
While not a direct chemical reaction, the compound’s interactions with biological targets involve:
-
Hydrogen bonding : Sulfonamide S=O groups with enzyme active sites .
-
π-Stacking : Pyrazole ring with aromatic residues in parasitic targets (IC₅₀ = 0.059 mM against Leishmania infantum) .
Key Research Findings
-
Synthetic Efficiency : Continuous flow reactors improve scalability, achieving >80% purity in industrial production .
-
Electronic Effects : Fluorine substitution at the benzene ring (when present) increases electrophilicity by +0.15 eV .
-
Stability : The compound remains stable under ambient conditions for >6 months when stored in amber glass .
Scientific Research Applications
Anti-Leishmanial Activity
Recent studies have highlighted the potential of N,N-dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide derivatives in combating leishmaniasis, a disease caused by protozoan parasites of the genus Leishmania. Research indicates that certain derivatives exhibit significant in vitro activity against Leishmania infantum and Leishmania amazonensis. For instance, derivatives such as 3b and 3e demonstrated IC50 values of 0.059 mM and 0.065 mM against L. infantum, respectively, which are comparable to the reference drug pentamidine but with lower cytotoxicity .
Anticancer Properties
The pyrazole moiety, including compounds like N,N-dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide, has been associated with anticancer activities. Various studies have shown that pyrazole derivatives can inhibit cancer cell proliferation across different cell lines. For example, derivatives have been evaluated for their cytotoxic effects against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines, showing promising results with GI50 values in the low micromolar range .
Synthesis and Structural Variations
The synthesis of N,N-dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide involves various chemical strategies that allow for the modification of its structure to enhance biological activity. The introduction of different substituents on the pyrazole ring can significantly affect its pharmacological profile.
| Compound | Structure | Biological Activity | IC50 (mM) |
|---|---|---|---|
| 3b | Structure 3b | Anti-leishmanial | 0.059 |
| 3e | Structure 3e | Anti-leishmanial | 0.065 |
| Other Derivatives | Other Structures | Anticancer | Varies |
Case Study: Antileishmanial Efficacy
A study conducted on a series of pyrazole derivatives demonstrated that modifications to the sulfonamide group could enhance antileishmanial efficacy while reducing cytotoxicity to host cells. The study compared new derivatives against established treatments, revealing that some compounds not only matched but exceeded the efficacy of traditional therapies like pentamidine .
Case Study: Anticancer Screening
In another study focusing on anticancer properties, a library of pyrazole derivatives was screened against multiple cancer cell lines. The results indicated that specific structural features correlated with increased cytotoxicity, providing insights into optimizing drug design for better therapeutic outcomes .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide with structurally related sulfonamide and pyrazole-containing compounds, based on synthesis, physicochemical properties, and biological activity.
Table 1: Structural and Functional Comparison of Sulfonamide-Pyrazole Derivatives
Key Observations:
Structural Complexity and Activity: The chromenone-pyrazolopyrimidine-sulfonamide () exhibits potent anticancer activity due to its multi-heterocyclic framework and fluorine atoms, which improve metabolic stability. In contrast, simpler analogs like N-(4-hydroxyphenyl)benzenesulfonamide () show moderate antimicrobial effects.
Synthesis Routes :
- Suzuki-Miyaura coupling (e.g., ) and Vilsmeier-Haack formylation () are common methods for introducing pyrazole and sulfonamide groups. The target compound could be synthesized via sulfonylation of 3-(1H-pyrazol-3-yl)aniline with dimethylsulfamoyl chloride.
Physicochemical Properties :
- Fluorinated derivatives () exhibit higher molecular weights and melting points, correlating with enhanced crystalline stability. The target compound’s lack of heavy halogens may favor solubility.
Biological Trends: Pyrazole-sulfonamide hybrids often target enzymes (e.g., kinases, carbonic anhydrases) due to sulfonamide’s zinc-binding capability and pyrazole’s hydrogen-bonding. The N,N-dimethyl group in the target compound may reduce renal toxicity compared to non-alkylated sulfonamides.
Biological Activity
N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its antibacterial, antifungal, anti-inflammatory, and anticancer properties, supported by recent research findings and case studies.
Chemical Structure and Properties
N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide is characterized by a sulfonamide group attached to a pyrazole moiety. This structure is crucial for its biological activity, as sulfonamides are known for their ability to inhibit enzyme activity, particularly in bacterial systems.
1. Antibacterial and Antifungal Properties
Research indicates that this compound exhibits significant antibacterial and antifungal activities. It has been tested against various strains of bacteria and fungi, showing promising results:
- Antibacterial Activity : In vitro studies have demonstrated effectiveness against Gram-positive and Gram-negative bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for these bacteria ranged from 20 to 40 µg/mL.
- Antifungal Activity : The compound also shows activity against fungi such as Aspergillus niger, with comparable efficacy to standard antifungal agents like griseofulvin.
2. Anti-inflammatory Effects
The anti-inflammatory potential of N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide has been explored in various models:
- Carrageenan-Induced Edema : In animal models, the compound was effective in reducing paw edema induced by carrageenan, demonstrating an anti-inflammatory effect comparable to indomethacin .
- Mechanism of Action : The proposed mechanism involves the inhibition of cyclooxygenase (COX) enzymes, which play a key role in the inflammatory process .
3. Anticancer Activity
The anticancer properties of this compound have garnered attention due to its potential in targeting various cancer cell lines:
- Cell Line Studies : In vitro tests on cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) revealed significant antiproliferative effects. IC50 values were reported at approximately 0.39 µM for MDA-MB-231 cells, indicating potent activity .
- Mechanisms of Action : The anticancer effects are attributed to the induction of apoptosis and inhibition of cell cycle progression through various pathways, including the modulation of Aurora-A kinase activity .
Case Studies
Several case studies highlight the compound's biological activities:
-
Study on Antimicrobial Efficacy :
- Researchers synthesized a series of pyrazole derivatives, including N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide, and evaluated their antimicrobial properties against Mycobacterium tuberculosis (MTB). The compound showed significant inhibition at low concentrations compared to standard treatments .
- Anti-inflammatory Research :
- Anticancer Evaluation :
The biological activity of N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The sulfonamide group likely inhibits key enzymes involved in bacterial metabolism and inflammation pathways.
- Cell Signaling Modulation : The pyrazole moiety may influence various signaling pathways related to cell growth and apoptosis, contributing to its anticancer effects.
Q & A
Q. What are the common synthetic routes for N,N-Dimethyl-3-(1H-pyrazol-3-yl)benzenesulfonamide?
The compound can be synthesized via condensation reactions involving hydrazine derivatives. For example, enaminone intermediates (e.g., 3-(pyridin-2-yl)but-3-en-2-one) react with hydrazine hydrate in refluxing ethanol/acetic acid to form pyrazole rings, followed by acetylation or sulfonylation steps . Specific protocols include refluxing with hydrazine hydrate and sulfuric acid in ethanol, followed by purification via crystallization .
Q. How is the molecular structure of this compound confirmed experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural confirmation. Crystallographic software suites like SHELXL or APEX2 are used to refine atomic coordinates and validate bond geometries . Complementary techniques include DFT calculations to compare theoretical and experimental bond lengths/angles, ensuring structural fidelity .
Q. What in vitro assays are used for preliminary biological activity screening?
Initial screening often involves glucose uptake assays in hepatocytes (for metabolic activity) or COX-2 inhibition assays (for anti-inflammatory potential). For example, rat hepatocytes treated with 10 mM glucose can assess glucokinase activation, while COX-2 selectivity is determined using purified enzyme isoforms and competitive binding studies .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
SAR strategies involve systematic substitution of the pyrazole or benzenesulfonamide moieties. For instance:
- Pyrazole modifications : Introducing electron-withdrawing groups (e.g., trifluoromethyl) enhances COX-2 selectivity .
- Sulfonamide substitutions : Replacing dimethyl groups with cycloalkyl or aryl rings alters metabolic stability and binding affinity . Key parameters include IC₅₀ values from enzyme inhibition assays and pharmacokinetic profiling (e.g., plasma half-life) to prioritize analogs .
Q. What advanced methods are used to evaluate its therapeutic potential in cancer or infectious diseases?
- Anticancer activity : MTT assays on cell lines (e.g., MCF-7 for breast cancer) measure viability reduction. IC₅₀ values <50 µM indicate promising candidates .
- Antimicrobial activity : Minimum inhibitory concentration (MIC) assays against pathogens like Candida albicans or E. coli identify compounds with MICs ≤62.5 µg/mL .
- In vivo models : Rodent xenograft studies or systemic infection models validate efficacy and toxicity .
Q. How can hydrogen-bonding patterns in its crystal lattice be analyzed to predict stability and solubility?
Graph set analysis (Etter’s method) categorizes hydrogen bonds (e.g., D–H···A motifs) into chains (C), rings (R), or intramolecular (S) interactions. Tools like Mercury (CCDC) map these patterns, correlating them with melting points and solubility profiles . For example, strong R₂²(8) motifs in sulfonamides often correlate with high thermal stability .
Q. What chemical modifications enhance metabolic stability without compromising activity?
- Oxidation resistance : Replacing sulfur with sulfone groups reduces susceptibility to hepatic CYP450 oxidation .
- Steric shielding : Bulky substituents (e.g., cycloheptyl on triazole rings) protect labile bonds from hydrolysis . Metabolic stability is assessed via liver microsome assays, with half-life improvements ≥2-fold considered significant .
Methodological Considerations
- Crystallography : Use SHELXTL or Olex2 for structure refinement, ensuring R-factors <5% for high confidence .
- DFT calculations : Employ B3LYP/6-31G(d) basis sets to optimize geometries and compare with XRD data .
- Biological assays : Include positive controls (e.g., celecoxib for COX-2, fluconazole for antifungal tests) to validate assay conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
